1,3-Dimethyl 2-(2-cyanoethyl)propanedioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-(2-cyanoethyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-12-7(10)6(4-3-5-9)8(11)13-2/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSJASMCBSMWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58763-40-9 | |
| Record name | 1,3-dimethyl 2-(2-cyanoethyl)propanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1,3 Dimethyl 2 2 Cyanoethyl Propanedioate and Its Analogs
Direct Carbon-Carbon Bond Formation Strategies
The most direct and atom-economical approaches to synthesizing 1,3-dimethyl 2-(2-cyanoethyl)propanedioate involve the formation of a carbon-carbon bond between a dimethyl malonate precursor and a three-carbon component already containing the nitrile group. Michael additions and alkylation reactions are the cornerstone methodologies in this regard.
Michael Addition Approaches for Cyanoethyl Group Introduction
The Michael addition, or conjugate addition, of dimethyl malonate to acrylonitrile (B1666552) is a highly effective and widely employed method for the synthesis of this compound. This reaction involves the addition of a carbanion, generated from the acidic methylene (B1212753) group of dimethyl malonate, to the electron-deficient β-carbon of acrylonitrile.
The deprotonation of dimethyl malonate is a prerequisite for its participation as a Michael donor. A variety of bases can be utilized to facilitate this reaction, ranging from classical alkaline catalysts to more sophisticated systems. The choice of base can significantly influence the reaction rate and yield.
A common approach involves the use of an alkaline catalyst such as potassium carbonate. The reaction can be performed in a solvent like n-hexane, and the efficiency of the process can be enhanced by the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide. This catalytic system facilitates the transfer of the malonate anion from the solid or aqueous phase to the organic phase where the reaction with acrylonitrile occurs. While this method is effective, controlling the extent of the reaction is crucial, as the product, this compound, still possesses an acidic proton and can undergo a second Michael addition to yield dimethyl 2,2-bis(2-cyanoethyl)malonate. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the mono-adduct.
Table 1: Examples of Base-Catalyzed Michael Additions for the Synthesis of Cyanoethylated Malonates
| Dimethyl Malonate Donor | Michael Acceptor | Catalyst System | Product | Ref. |
| Dimethyl malonate | Acrylonitrile | K₂CO₃ / Tetrabutylammonium bromide | Dimethyl 2,2-bis(2-cyanoethyl)malonate |
Note: While the reference describes the synthesis of the diadduct, the same conditions can be adapted to favor the monoadduct by adjusting stoichiometry.
In cases where analogs of this compound with a chiral center are desired, organocatalytic and chiral catalyst-mediated Michael additions offer a powerful tool for achieving stereocontrol. While the parent compound is achiral, the principles of these asymmetric reactions are relevant for the synthesis of its chiral analogs.
Bifunctional organocatalysts, such as those derived from cinchonine, have been successfully employed in the enantioselective Michael addition of dimethyl malonate to various Michael acceptors like β-nitrostyrene. rsc.org These catalysts typically possess both a basic site (e.g., a tertiary amine) to deprotonate the malonate and a hydrogen-bonding moiety (e.g., a thiourea (B124793) group) to activate the Michael acceptor and orient the reactants in a stereochemically defined manner. Similarly, squaramide-based chiral organocatalysts have been shown to be effective in promoting the stereoselective synthesis of Michael adducts. semanticscholar.org
Although specific examples for the asymmetric Michael addition of dimethyl malonate to acrylonitrile to produce a chiral analog of the target compound are not extensively detailed, the established success of these catalytic systems with other electron-deficient alkenes provides a strong foundation for their application in this context. The development of a chiral version of this compound would require the introduction of a substituent that renders the α-carbon stereogenic, and these organocatalytic methods would be the premier choice for controlling the stereochemical outcome.
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly conditions for Michael additions. This includes the use of solvent-free reaction conditions, often facilitated by microwave irradiation. Microwave-assisted organic synthesis can lead to significantly reduced reaction times, increased yields, and often eliminates the need for a solvent. While the aza-Michael addition of amines to acrylonitrile under solvent-free microwave conditions has been reported, this approach highlights the potential for similar carbon-Michael additions. phasetransfercatalysis.com The reaction of dimethyl malonate with acrylonitrile could plausibly be conducted under similar solvent-free or minimal-solvent conditions, potentially with a solid-supported catalyst, to afford this compound in a more sustainable manner.
Alkylation and Substitution Reactions on Malonate Scaffolds
An alternative to the Michael addition is the direct alkylation of the dimethyl malonate enolate with a 2-cyanoethyl electrophile. This method relies on the nucleophilic substitution of a leaving group on a three-carbon chain by the malonate carbanion.
The C-alkylation of dialkyl malonates can be effectively carried out using an alkyl halide in the presence of a base and a phase-transfer catalyst. google.com For the synthesis of this compound, suitable alkylating agents would be 3-halopropionitriles, such as 3-chloropropionitrile (B165592) or 3-bromopropionitrile.
The reaction is typically performed in an inert solvent with a base like potassium carbonate to deprotonate the dimethyl malonate. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is crucial for transporting the malonate anion across the phase boundary to react with the alkyl halide. A key aspect of this process can be the timing of the addition of the phase-transfer catalyst; in some cases, adding the catalyst after a partial conversion of the dialkyl malonate has occurred can lead to higher yields. google.com Similar to the Michael addition, dialkylation can be a competing side reaction, and controlling the stoichiometry of the reactants is important for maximizing the yield of the desired mono-alkylated product. Microwave irradiation can also be employed to accelerate these alkylation reactions.
Table 2: General Conditions for Phase-Transfer Catalyzed Alkylation of Malonic Esters
| Malonic Ester | Alkylating Agent | Base | Catalyst | Solvent | Ref. |
| Dialkyl malonate | Alkyl halide | K₂CO₃ | Quaternary ammonium salt | Inert solvent (e.g., Toluene) | google.com |
Functional Group Interconversions Leading to this compound
While direct C-C bond formation is often the most efficient route, this compound can also be synthesized through the interconversion of functional groups in a precursor molecule that already contains the basic carbon skeleton.
One plausible, albeit less direct, synthetic route could start from a derivative of glutamic acid, such as dimethyl L-glutamate. The synthesis would involve the conversion of the amino group into a nitrile. This transformation could potentially be achieved through a multi-step sequence, for example, by diazotization of the amino group to form a hydroxyl group, followed by conversion of the alcohol to a good leaving group (e.g., a tosylate), and finally, nucleophilic substitution with a cyanide salt. However, this route is more complex and likely to be lower yielding than the direct methods.
Another hypothetical functional group interconversion could involve a precursor such as dimethyl 2-(3-hydroxypropyl)propanedioate. The hydroxyl group could be converted to the desired nitrile. This transformation would typically involve a two-step process: first, the activation of the hydroxyl group by converting it into a better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a cyanide source, such as sodium or potassium cyanide.
Esterification Reactions for Malonate Formation
The foundational precursor, dimethyl malonate, can be synthesized through several routes, with the most common being the direct esterification of malonic acid. This reaction involves treating malonic acid with an excess of methanol (B129727), typically in the presence of an acid catalyst, to drive the equilibrium towards the formation of the diester and water.
Alternative industrial preparations often start from more readily available materials like chloroacetic acid. wikipedia.org In one such multi-step process, chloroacetic acid is first converted to sodium cyanoacetate. This intermediate is then hydrolyzed to form sodium malonate, which is subsequently esterified with methanol using an acid catalyst like sulfuric acid to yield dimethyl malonate. wikipedia.org
The choice of esterification method can depend on factors such as starting material cost, desired purity, and scale. For laboratory preparations, direct esterification is often preferred for its simplicity.
| Catalyst System | Conditions | Key Features | Reference |
|---|---|---|---|
| Dowex H+ Cation-Exchange Resin | Room Temperature | Heterogeneous, reusable, energy-efficient, and non-toxic. | nih.gov |
| Dowex H+/NaI | Room Temperature | Enhanced effectiveness, particularly for more sterically hindered esters. | nih.gov |
| Sulfuric Acid | Elevated Temperatures | Traditional homogeneous catalyst, effective but can lead to corrosive byproducts and difficult separation. | mdpi.com |
Nitrile Precursor Strategies for Cyanoethyl Integration
The integration of the 2-cyanoethyl group onto the dimethyl malonate backbone is classically achieved via a Michael addition reaction. nih.govnih.gov This reaction is a cornerstone of carbon-carbon bond formation. ias.ac.in In this specific synthesis, dimethyl malonate acts as the Michael donor, while acrylonitrile serves as the Michael acceptor.
The reaction mechanism involves the deprotonation of the α-carbon of dimethyl malonate by a base to form a stabilized carbanion (enolate). This nucleophilic carbanion then attacks the β-carbon of acrylonitrile, which is electron-deficient due to the electron-withdrawing nature of the nitrile group. A subsequent protonation step yields the final product, this compound. The use of weak bases is often sufficient to catalyze the reaction. ias.ac.in
Green Chemistry Principles and Sustainable Synthesis Protocols
Modern synthetic chemistry places significant emphasis on the development of environmentally benign processes. The synthesis of this compound can be evaluated and optimized using the principles of green chemistry.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a key metric for assessing the efficiency of a chemical reaction, measuring how many atoms of the reactants are incorporated into the desired final product.
Esterification: The acid-catalyzed esterification of malonic acid with two equivalents of methanol produces one molecule of dimethyl malonate and two molecules of water. Because water is a byproduct, the atom economy is less than 100%.
Michael Addition: The Michael addition of dimethyl malonate to acrylonitrile is an addition reaction. nih.govrsc.org In an ideal scenario where a catalytic amount of base is used, all atoms from both reactants are incorporated into the final product. This results in a 100% atom economy, which is a significant advantage of this synthetic strategy and aligns well with green chemistry principles. nih.govnih.govrsc.org
Reaction efficiency, which considers the actual yield of the product, is also a critical factor. High-yielding reactions minimize waste and reduce the need for costly and resource-intensive purification steps.
Utilization of Renewable Solvents and Catalytic Systems
The selection of solvents and catalysts has a profound impact on the sustainability of a synthetic process.
Solvents: Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. Green chemistry encourages the use of safer alternatives. nih.gov For Michael additions, researchers have explored the use of renewable and non-toxic solvents like glycerin, which can be recycled. scielo.brijsdr.org Water has also been used as a solvent for some Michael additions, further enhancing the environmental profile of the reaction. ijsdr.org Other bio-based solvents, such as 2-methyl-tetrahydrofuran (2-Me-THF), are considered greener alternatives to traditional solvents like tetrahydrofuran (B95107) (THF). acs.org
Catalytic Systems: The use of catalysts is a core principle of green chemistry as they can increase reaction rates and selectivity, often under milder conditions, while being used in small amounts. nih.gov For the Michael addition step, various catalytic systems have been developed:
Organocatalysts: Chiral primary amines and their derivatives, such as 1,2-diphenylethanediamine, have been successfully used to catalyze the Michael addition of malonates to unsaturated compounds. nih.govrsc.org
Mild Inorganic Bases: Inexpensive and water-soluble bases like potassium carbonate can be used to promote the reaction, often under solvent-free conditions with microwave irradiation, which simplifies workup and product isolation. ias.ac.in
Enzymatic Catalysis: For the esterification step, enzymes like immobilized Candida antarctica lipase (B570770) B offer an environmentally friendly alternative to strong acid catalysts, operating under very mild, solventless conditions. nih.govrsc.org
| Reaction Step | Component | Green Alternative | Advantages | Reference |
|---|---|---|---|---|
| Esterification | Catalyst | Immobilized Lipase | Mild, solventless conditions, biodegradable. | nih.govrsc.org |
| Michael Addition | Solvent | Glycerin | Renewable, non-toxic, recyclable. | scielo.br |
| Michael Addition | Solvent | Water | Abundant, non-toxic, non-flammable. | ijsdr.org |
| Michael Addition | Catalyst | Potassium Carbonate (K₂CO₃) | Inexpensive, mild, enables solvent-free reactions. | ias.ac.in |
| Michael Addition | Catalyst | 1,2-diphenylethanediamine | Organocatalyst, avoids heavy metals. | nih.govrsc.org |
Process Mass Intensity (PMI) and Environmental Impact Assessment of Synthetic Routes
While atom economy is a useful theoretical metric, Process Mass Intensity (PMI) provides a more holistic and practical assessment of a process's greenness. acs.orgacsgcipr.org PMI is defined as the ratio of the total mass of all materials used (raw materials, solvents, reagents, process aids, water for workup) to the mass of the final isolated product. acs.orgacsgcipr.org
PMI = (Total Mass Input in kg) / (Mass of Product in kg)
A lower PMI value indicates a more sustainable and efficient process with less waste generation. acsgcipr.org The calculation of PMI for the synthesis of this compound would require a detailed analysis of the entire workflow for both the esterification and Michael addition steps. This includes:
Mass of all reactants (malonic acid, methanol, acrylonitrile).
Mass of all solvents used for the reaction and for purification (e.g., extraction, chromatography).
Mass of catalysts and any reagents used for workup (e.g., acids, bases, drying agents).
Reactivity and Transformational Chemistry of 1,3 Dimethyl 2 2 Cyanoethyl Propanedioate
Nucleophilic Reactivity of the Central Methylene (B1212753) Carbon
The central methylene (CH₂) group in 1,3-dimethyl 2-(2-cyanoethyl)propanedioate is flanked by two electron-withdrawing methyl ester groups. This structural arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by a base to form a stabilized enolate ion. This nucleophilic enolate is a versatile intermediate for forming new carbon-carbon bonds.
The formation of an enolate ion from this compound allows it to undergo efficient alkylation and acylation reactions. These reactions are fundamental for extending the carbon skeleton and introducing new functional groups.
The alkylation process is a cornerstone of the malonic ester synthesis, a method for preparing carboxylic acids from alkyl halides. libretexts.org In this SN2 reaction, the nucleophilic enolate ion attacks an electrophilic alkyl halide, displacing the halide leaving group. libretexts.orglibretexts.org For the reaction to be effective, the alkylating agent should ideally be a methyl or primary alkyl halide; secondary halides react poorly, and tertiary halides are unsuitable as they favor elimination reactions. libretexts.org The process begins with the deprotonation of the α-carbon by a suitable base, such as sodium ethoxide, to form the enolate. libretexts.org This enolate then reacts with the alkyl halide. libretexts.org The resulting product, a mono-substituted malonic ester, still possesses one acidic proton and can undergo a second alkylation to yield a dialkylated derivative. libretexts.org
Acylation reactions proceed in a similar manner, with the enolate reacting with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group at the central carbon. This further functionalizes the molecule, creating β-keto esters which are valuable synthetic intermediates.
| Reactant | Base/Solvent | Product | Reaction Type |
|---|---|---|---|
| Alkyl Halide (R-X) | Sodium Ethoxide / Ethanol | 1,3-Dimethyl 2-alkyl-2-(2-cyanoethyl)propanedioate | Alkylation |
| Acyl Chloride (R-COCl) | Pyridine or other non-nucleophilic base | 1,3-Dimethyl 2-acyl-2-(2-cyanoethyl)propanedioate | Acylation |
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (like this compound) to a carbonyl group of an aldehyde or ketone, which is then followed by a dehydration reaction. wikipedia.org The final product is typically an α,β-unsaturated compound. wikipedia.org The reaction is generally catalyzed by a weak base, such as an amine (e.g., piperidine), which is sufficient to generate the required enolate from the highly acidic malonate derivative. wikipedia.org
In this reaction, the enolate of this compound attacks the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the condensed product. This reaction is a powerful tool for carbon-carbon bond formation and is utilized in the synthesis of a wide variety of compounds, including intermediates for pharmaceuticals and polymers. arkat-usa.org The reaction can be influenced by various catalysts and conditions, including Lewis acids, microwave assistance, and ionic liquids, to improve yields and selectivity. nih.govresearchgate.net
| Carbonyl Compound | Catalyst | Product Type |
|---|---|---|
| Aromatic Aldehyde (e.g., Benzaldehyde) | Piperidine / Acetic Acid | Aryl-substituted α,β-unsaturated ester |
| Aliphatic Ketone (e.g., Acetone) | Weak amine base | Alkyl-substituted α,β-unsaturated ester |
Reactions Involving the Cyanoethyl Group
The cyanoethyl moiety of the molecule introduces distinct reactivity pathways, centered around the nitrile (C≡N) functional group and the ethyl chain connecting it to the malonate core.
The nitrile group can be transformed into other important functional groups, namely carboxylic acids, amides, and amines, through hydrolysis and reduction reactions.
Hydrolysis: Nitriles can be hydrolyzed to form carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com The reaction typically requires heating the nitrile with either a dilute acid (like HCl) or a base (like NaOH). byjus.comlibretexts.org
Acid-catalyzed hydrolysis: In the presence of acid and water, the nitrile is first protonated, which increases its electrophilicity and facilitates nucleophilic attack by water. lumenlearning.comchemistrysteps.com This process proceeds through an amide intermediate, which is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com This also forms an amide intermediate, which is then hydrolyzed to a carboxylate salt and ammonia (B1221849). libretexts.orgchemistrysteps.com
Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation. libretexts.org The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, which after a second hydride addition and subsequent workup with water, yields the primary amine. libretexts.org
| Reaction | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Acidic Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid |
| Basic Hydrolysis | NaOH, H₂O, Heat | Amide | Carboxylate Salt |
| Reduction | 1. LiAlH₄ 2. H₂O | Imine anion | Primary Amine |
The 2-cyanoethyl group is a widely used protecting group, particularly for phosphate (B84403) groups during the chemical synthesis of oligonucleotides. nih.govbiotage.com Its utility stems from its stability during the synthesis cycles and its facile removal under specific basic conditions via a β-elimination mechanism. nih.govbiotage.com
The hydrogen atoms on the carbon adjacent to the electron-withdrawing cyano group are acidic. biotage.com In the presence of a base, such as aqueous ammonia or 1,8-diazabicycloundec-7-ene (DBU), a proton is abstracted, initiating an elimination reaction. vaia.comrsc.org This results in the cleavage of the carbon-oxygen bond of the protected phosphate, releasing the deprotected functional group and forming acrylonitrile (B1666552) as a byproduct. nih.govbiotage.com This deprotection step is critical in the final stages of oligonucleotide synthesis, where all protecting groups must be removed to yield the biologically active nucleic acid. e-oligos.combiosearchtech.com
| Deprotection Reagent | Typical Conditions | Byproduct | Application |
|---|---|---|---|
| Concentrated Ammonium Hydroxide | Room Temperature or 55°C | Acrylonitrile | Oligonucleotide Synthesis biotage.come-oligos.com |
| DBU in Acetonitrile | Room Temperature | Acrylonitrile | Oligonucleotide Synthesis rsc.org |
| Potassium Carbonate in Methanol (B129727) | Room Temperature | Acrylonitrile | Sensitive Oligonucleotides glenresearch.com |
The nitrile group within the 2-cyanoethyl moiety can actively participate in or facilitate the formation of cyclic structures. Malonate derivatives are well-known reagents for cyclocondensation reactions with 1,3-dinucleophiles to generate a variety of six-membered heterocyclic compounds. nih.govsemanticscholar.org
Furthermore, the nitrile group itself can be the starting point for cyclization. For instance, in Michael-initiated ring-closure reactions, the nucleophilic addition to an activated alkene can be followed by an intramolecular cyclization involving the nitrile group to form substituted cyclopropanes. rsc.org In other contexts, the nitrile can react with adjacent functional groups within the same molecule or with external reagents in a way that leads to ring formation. For example, 2-cyanomethylbenzimidazole can act as a dinucleophilic substrate, reacting with malonates to form pyrido[1,2-a]benzimidazoles. nih.gov These types of reactions highlight the synthetic versatility of the nitrile functionality in constructing complex molecular architectures.
| Reaction Type | Reactants | Resulting Structure |
|---|---|---|
| Cyclocondensation | Malonate derivative + 1,3-Dinucleophile (e.g., Urea) | Six-membered heterocycle (e.g., Barbituric acid) nih.gov |
| Michael-Initiated Ring Closure | 2-Arylacetonitrile + α-Bromoenitrile | Dinitrile-substituted cyclopropane (B1198618) rsc.org |
| Intramolecular Cyclization | Substituted malonate with a reactive partner | Various heterocyclic systems |
Transesterification Processes of the Malonate Esters
Transesterification is a crucial class of organic reactions wherein an ester is transformed into another by exchanging the alkoxy moiety. In the context of malonate esters, this process is of significant industrial and synthetic importance, allowing for the modification of the ester groups to suit the requirements of a subsequent synthetic step or to alter the physical properties of the molecule. The transesterification of this compound, while not extensively documented in dedicated studies, can be understood through the well-established principles governing the transesterification of related malonic esters like dimethyl malonate.
The reaction is typically catalyzed by either acids or bases. Common catalysts include mineral acids (such as sulfuric acid), metal alkoxides (like sodium methoxide (B1231860) or titanium(IV) isopropoxide), and organotin compounds. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. This process is reversible, and to drive the reaction to completion, it is often necessary to use a large excess of the reactant alcohol or to remove one of the products, typically the more volatile alcohol, by distillation.
For a compound like this compound, a hypothetical transesterification with an alcohol (R-OH) would proceed as illustrated in the following scheme:
Scheme 1: General Transesterification of this compound
A patent for the continuous transesterification of malonic diesters highlights the use of orthotitanic acid esters as effective catalysts, achieving high yields (97-98%) and purities (≥99.8%) in the conversion of dimethyl malonate to diethyl malonate. libretexts.org Such a process could, in principle, be adapted for 2-substituted malonates like the title compound. The choice of catalyst and reaction conditions is critical to prevent side reactions, such as the formation of 2-substituted byproducts. libretexts.org
The following interactive table summarizes various catalysts and conditions reported for the transesterification of dimethyl malonate, which can be considered analogous for this compound.
| Catalyst | Alcohol | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Orthotitanic acid ester | Ethanol | 60-200 | 97-98 | ≥99.8 | libretexts.org |
| Sodium Methoxide | Various | Varies | High | High | General Knowledge |
| Sulfuric Acid | Various | Varies | Moderate to High | Good | General Knowledge |
Mechanistic Studies of Key Transformations
Hydrolysis:
The hydrolysis of malonate esters can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. This is a reversible process, and an excess of water is required to drive the reaction toward the formation of the dicarboxylic acid. lumenlearning.com
Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. lumenlearning.com This leads to the formation of a carboxylate salt and an alcohol. Subsequent acidification is necessary to obtain the free dicarboxylic acid. The general mechanism for the saponification of an ester is a well-understood process in organic chemistry.
Decarboxylation:
A key transformation of the product of hydrolysis, 2-(2-cyanoethyl)malonic acid, is decarboxylation upon heating. This reaction proceeds through a cyclic transition state (a β-keto acid-like intermediate after tautomerization of the cyano group, or more directly through a six-membered ring involving one of the carboxyl groups and the other carbonyl), leading to the formation of a substituted acetic acid. In this case, it would yield 4-cyanobutanoic acid and carbon dioxide.
Alkylation:
The carbon atom alpha to the two carbonyl groups in malonate esters is acidic and can be deprotonated by a suitable base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, most notably alkylation with alkyl halides. This is the cornerstone of the malonic ester synthesis. researchgate.net For this compound, which is already substituted at the alpha-carbon, this reaction is not possible as there are no acidic protons at that position. However, understanding this fundamental reactivity is key to its synthesis, which involves the alkylation of a malonate ester.
Applications of 1,3 Dimethyl 2 2 Cyanoethyl Propanedioate in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate for Complex Moleculesontosight.aisigmaaldrich.comchemrxiv.org
The strategic placement of ester and nitrile functionalities on a propanedioate backbone makes this compound a potent building block for elaborate organic molecules. The malonic ester core possesses an acidic α-hydrogen, rendering the central carbon nucleophilic and capable of participating in a wide array of carbon-carbon bond-forming reactions. Concurrently, the cyano and ester groups offer pathways for further transformations, including hydrolysis, reduction, and cyclization. Dicarbonyl compounds like this are recognized as important starting materials for increasing the carbon number of organic compounds. nih.gov
The functional groups within 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate serve as handles for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. While direct examples for this specific dimethyl ester are specialized, the reactivity of the closely related dimethyl malonate and diethyl malonate derivatives provides clear precedents for its potential.
For instance, dimethyl malonate is a key reactant in multicomponent transformations that yield complex heterocyclic frameworks such as chromeno[2,3-b]pyridines. researchgate.net In these reactions, the malonate acts as a nucleophile that participates in a cascade of reactions, including Michael additions and cyclizations, to build the final ring system. researchgate.net Similarly, the diethyl analogue, diethyl 2-(2-cyanoethyl)malonate, has been used in the synthesis of carbon-3-substituted 1,5,9-triazacyclododecanes, which are useful as RNA cleavage reagents. sigmaaldrich.com The reactivity of the cyano group, often through hydrolysis or reduction, can also be harnessed to participate in ring-closing steps to form nitrogen-containing heterocycles. researchgate.net
| Reactant Type | Key Reaction | Resulting Heterocycle Class | Example | Reference |
|---|---|---|---|---|
| Dimethyl Malonate | Multicomponent Reaction | Fused Pyridines | Chromeno[2,3-b]pyridines | researchgate.net |
| Diethyl 2-(2-cyanoethyl)malonate | Cyclization | Macrocycles | 1,5,9-Triazacyclododecanes | sigmaaldrich.com |
| General Malonates | Condensation | Pyrimidines | Barbituric Acid | wikipedia.org |
This compound is intrinsically a multifunctional aliphatic molecule. Its structure is ideal for use as a building block to construct more complex, non-cyclic carbon chains with precisely placed functional groups. The active methylene (B1212753) proton can be deprotonated to form a stabilized carbanion, which can then be alkylated or acylated, effectively extending the carbon chain.
The cyanoethyl group itself adds a three-carbon chain with a terminal nitrile. This nitrile can be transformed into other important functional groups, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis). This allows for the introduction of new functionalities at a defined distance from the dicarbonyl center, creating a highly decorated aliphatic structure. This versatility makes it a valuable component in the synthesis of complex natural products and their analogues.
| Functional Group | Reaction Type | Product Functional Group | Synthetic Utility |
|---|---|---|---|
| Active Methylene (α-Carbon) | Alkylation / Acylation | Substituted Malonate | Carbon chain extension |
| Nitrile (-C≡N) | Reduction (e.g., with H₂, Raney Ni) | Primary Amine (-CH₂NH₂) | Introduction of a basic center, amide formation |
| Nitrile (-C≡N) | Hydrolysis (acid or base) | Carboxylic Acid (-COOH) | Introduction of an acidic center, ester/amide formation |
| Ester (-COOCH₃) | Hydrolysis | Carboxylic Acid (-COOH) | Enables decarboxylation or further derivatization |
| Ester (-COOCH₃) | Reduction (e.g., with LiAlH₄) | Alcohol (-CH₂OH) | Formation of diols |
Asymmetric synthesis is crucial for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. mdpi.com this compound can be employed in this field as a prochiral substrate or a resulting chiral building block. The synthesis of the compound itself, via a Michael addition of dimethyl malonate to acrylonitrile (B1666552), can be rendered enantioselective. nih.gov By using a chiral catalyst, such as a chiral Lewis acid, one enantiomer of the product can be preferentially formed. chemrxiv.org
Once synthesized in an enantiomerically enriched form, this chiral intermediate can transfer its stereochemistry to a larger target molecule. Palladium-catalyzed asymmetric alkylation is a powerful method where such chiral malonates can be used to create new stereocenters with high fidelity. mdpi.comnih.gov The defined stereocenter on the chiral this compound directs the approach of incoming reagents, allowing for the diastereoselective construction of subsequent stereocenters in the target molecule.
Utilization in Polymer and Material Science as a Monomer or Crosslinkerresearchgate.netsemanticscholar.org
The same reactivity that makes this compound useful in organic synthesis also allows for its application in the creation of polymers and advanced materials. Its multiple functional groups can be leveraged for polymerization, cross-linking, or surface modification.
This malonate derivative can serve as a precursor to specialty polymers. The two ester groups can undergo transesterification to form polyesters, while the nitrile group can be involved in polymerization reactions or be converted into other polymerizable functionalities. A close analogue, diethyl bis(2-cyanoethyl)malonate, is noted as a versatile intermediate in the synthesis of polymers. ontosight.ai It can be used, for example, in the production of cyanoacrylate esters, which are the primary components of instant adhesives. ontosight.ai The dimethyl version could foreseeably be used in similar applications, contributing to the formation of polymers with strong adhesive properties. The presence of the polar nitrile group within the polymer backbone can also impart desirable properties such as increased thermal stability and specific solvent affinities.
Beyond linear polymers, this compound is a candidate for designing more complex, three-dimensional advanced materials. With three distinct functional groups, it can act as a cross-linking agent to create polymer networks with tailored mechanical and chemical properties.
Furthermore, the functional groups can be used to anchor the molecule to surfaces or to coordinate with metal ions. For example, the diethyl analogue has been shown to react with zinc chloride to form a new coordination polymer. sigmaaldrich.com The ability of the nitrile and carboxylate groups (formed after hydrolysis of the esters) to bind with metals opens possibilities for creating metal-organic frameworks (MOFs) or other hybrid materials with potential applications in catalysis, gas storage, and sensing.
Development of Regioselective and Stereoselective Synthetic Methodologies
The unique structural features of this compound, which combines a malonic ester core with a cyanoethyl substituent, make it a valuable substrate in the development of regioselective and stereoselective reactions. The activated methylene group, flanked by two ester functionalities, provides a key site for controlled carbon-carbon bond formation.
Regioselectivity:
The presence of the cyanoethyl group can influence the regioselectivity of reactions involving the malonate carbanion. In principle, the cyano group can act as a coordinating group for metal catalysts, thereby directing incoming electrophiles to a specific position. While detailed research specifically documenting this effect for this compound is not extensively published, the principles of substrate-directed reactions suggest its potential in controlling the outcome of alkylation and acylation reactions. The steric bulk of the cyanoethyl group can also play a role in directing the approach of reagents, favoring substitution at the less hindered face of the molecule.
Stereoselectivity:
In the pursuit of enantiomerically pure compounds, this compound can serve as a prochiral substrate. Asymmetric catalysis, employing chiral ligands, can be utilized to achieve stereoselective transformations at the central carbon atom. For instance, in asymmetric allylic alkylation (AAA) reactions, a chiral catalyst can differentiate between the two enantiotopic faces of the malonate nucleophile upon its addition to an allylic substrate, leading to the formation of one enantiomer in excess. Although specific data for this compound is scarce, the broader success of asymmetric malonate alkylations provides a strong basis for its potential in this area.
Table 1: Potential Regio- and Stereoselective Reactions Involving this compound
| Reaction Type | Controlling Factor | Potential Outcome |
| Metal-Catalyzed Alkylation | Cyano group coordination | Directed C-alkylation |
| Asymmetric Allylic Alkylation | Chiral catalyst | Enantioselective C-C bond formation |
| Michael Addition | Steric hindrance | Diastereoselective addition |
Note: This table represents potential applications based on the structural features of the compound, pending specific experimental validation in the scientific literature.
Integration in Total Synthesis Efforts of Natural Products and Designed Molecules
The utility of a synthetic building block is ultimately demonstrated by its successful incorporation into the total synthesis of complex and biologically relevant molecules. This compound offers a versatile scaffold that can be elaborated into various structural motifs found in natural products and designed molecules.
The cyanoethyl moiety provides a handle for further functional group transformations. For example, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This versatility allows for the introduction of diverse functionalities late in a synthetic sequence, a strategy that is often crucial for the efficient synthesis of molecular libraries or for the final steps in the construction of a complex target.
While specific, published total syntheses that explicitly utilize this compound are not readily found in the current body of literature, its structural components are present in numerous complex targets. Malonate esters are classic precursors for the synthesis of cyclic compounds, including carbocycles and heterocycles, through intramolecular cyclization reactions. The cyanoethyl chain can be envisioned as a precursor to a variety of side chains or as a point of annulation for the construction of fused ring systems.
Table 2: Potential Applications in the Synthesis of Molecular Scaffolds
| Target Scaffold | Synthetic Strategy | Role of this compound |
| Substituted Cyclohexanones | Michael addition followed by intramolecular cyclization | Provides the core carbon framework. |
| Functionalized Piperidines | Reduction of nitrile to amine followed by cyclization | Serves as a precursor to the heterocyclic ring. |
| Complex Polycyclic Systems | Stepwise annulation strategies | Acts as an initial building block for ring formation. |
Note: The applications outlined in this table are hypothetical and illustrate the potential of the compound based on established principles of organic synthesis.
Theoretical and Computational Investigations of 1,3 Dimethyl 2 2 Cyanoethyl Propanedioate Reactivity and Structure
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are powerful tools for investigating molecules without the need for laboratory experiments. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular structure and energy. For a molecule like 1,3-dimethyl 2-(2-cyanoethyl)propanedioate, a common approach would involve using DFT with a functional such as B3LYP and a basis set like 6-311G(d,p), which offers a good balance of accuracy and computational cost for organic molecules. mdpi.com
DFT calculations can elucidate the fundamental electronic nature of the molecule. By optimizing the geometry, one can obtain precise predictions of bond lengths, bond angles, and dihedral angles. Further analysis, such as calculating the molecular electrostatic potential (MEP), reveals the charge distribution and identifies electron-rich and electron-poor regions. The electron-rich carbonyl oxygen and nitrile nitrogen atoms are expected to be sites of negative potential, indicating their role as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the acidic proton at the central carbon (alpha to both carbonyls) would be a region of positive potential.
Natural Bond Orbital (NBO) analysis can also be performed to quantify charge distribution and understand delocalization and hyperconjugative interactions within the molecule.
Table 1: Hypothetical Geometrical Parameters for this compound from DFT Calculation (B3LYP/6-31G(d)) This table is illustrative to show the type of data generated from a DFT calculation.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (Ester) | ~1.21 Å |
| C-O (Ester) | ~1.34 Å | |
| C-C (Malonate) | ~1.52 Å | |
| C≡N (Nitrile) | ~1.16 Å | |
| Bond Angle | O=C-O (Ester) | ~124° |
| C-CH-C (Malonate) | ~110° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com For this compound, the HOMO is expected to be localized around the p-orbitals of the carbonyl groups and the alpha-carbon, particularly in its enolate form. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). The LUMO, conversely, would likely be centered on the antibonding π* orbitals of the carbonyl groups, and its energy relates to the ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive. researchgate.net These calculations are vital for predicting how the molecule will behave in reactions, such as alkylation at the alpha-carbon.
Table 2: Illustrative FMO Properties for this compound from DFT Calculation This table presents typical data obtained from FMO analysis and is for exemplary purposes.
| Property | Calculated Value (eV) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -7.5 eV | Moderate electron-donating ability (nucleophilicity) |
| LUMO Energy | -0.8 eV | Moderate electron-accepting ability (electrophilicity) |
The rotational freedom around the various single bonds in this compound gives rise to multiple possible conformations. Quantum chemical calculations can map the potential energy surface by systematically rotating specific bonds (e.g., the C-C bonds of the ethyl chain or the C-COOCH₃ bonds) to identify the most stable, low-energy conformers. These studies reveal the energetic penalties for adopting less stable shapes.
Furthermore, these calculations can uncover subtle stereoelectronic effects, such as hyperconjugation, where interactions between occupied (bonding) and unoccupied (antibonding) orbitals contribute to conformational stability. For instance, NBO analysis could reveal stabilizing interactions between the lone pairs of the ester oxygens and the antibonding orbitals of adjacent sigma bonds. umanitoba.ca
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Interactions
While quantum calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water, ethanol, or chloroform) and calculating the forces on each atom to model its motion over nanoseconds or longer. researchgate.netmdpi.com
This approach allows for a thorough exploration of the conformational landscape, identifying not just the lowest energy state but all accessible conformations and the rates of interconversion between them. MD is particularly useful for understanding how solvent molecules arrange themselves around the solute. It can quantify the number and lifetime of hydrogen bonds between the solvent and the molecule's carbonyl and nitrile groups, providing a detailed picture of solvation that governs its solubility and reactivity in solution.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping the entire energy landscape of a chemical reaction, providing a level of detail that is often inaccessible through experiments alone.
To understand a reaction mechanism, such as the alkylation of the alpha-carbon of this compound, researchers use DFT to model the reaction pathway. This involves identifying the structures of the reactants, products, and, most importantly, the high-energy transition state (TS) that connects them. mdpi.com
The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. Calculations can also confirm the nature of the transition state by identifying the single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to trace the path from the transition state downhill to the reactants and products, confirming that the identified TS is the correct one for the reaction of interest. This methodology could be applied, for example, to model the base-catalyzed hydrolysis of the ester groups or further alkylation reactions.
Table 3: Hypothetical Energy Profile for the Deprotonation of this compound by a Base (e.g., Ethoxide) This table illustrates a simplified reaction coordinate calculated via DFT. Energies are relative to the reactants.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Propanedioate + Ethoxide | 0.0 |
| Transition State | H-abstraction by base | +5.2 |
Prediction of Activation Energies and Selectivities
The prediction of activation energies (ΔG‡) and selectivities (regio-, chemo-, and stereoselectivity) for reactions involving this compound would rely heavily on quantum mechanical (QM) methods, particularly Density Functional Theory (DFT). DFT has become a standard approach for calculating the thermodynamics and kinetics of organic reactions due to its balance of accuracy and computational cost.
For a potential reaction, such as the hydrolysis of the ester groups or further reaction at the nitrile, computational chemists would model the potential energy surface. This involves identifying the ground states of the reactants and products, as well as the transition state (TS) structures connecting them. The activation energy is then calculated as the difference in energy between the reactants and the highest energy transition state.
Table 1: Hypothetical Computational Data for a Reaction of this compound
| Reaction Pathway | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Selectivity |
| Ester Hydrolysis (Methyl 1) | TS-Hydrolysis-1 | 25.4 | Minor |
| Ester Hydrolysis (Methyl 3) | TS-Hydrolysis-2 | 25.4 | Minor |
| Nitrile Hydrolysis | TS-Nitrile-Hydrolysis | 32.1 | Not favored |
| Michael Addition (acceptor) | TS-Michael-Add | 18.9 | Major (if applicable) |
This table is illustrative and contains hypothetical data based on general chemical principles, as specific computational results for this compound are not available.
Factors influencing selectivity would also be investigated. For instance, if this compound were to act as a nucleophile, the regioselectivity of its attack on an unsymmetrical electrophile would be determined by comparing the activation energies of the different possible pathways. Steric and electronic factors, governed by the cyanoethyl and dimethyl ester groups, would be quantified through these calculations. Tools such as distortion/interaction analysis could be employed to understand the energetic contributions to the activation barrier, separating the energy required to distort the reactants into their transition state geometries from the interaction energy between them.
In Silico Design Strategies for Novel Transformations
The in silico design of new reactions for this compound would leverage computational screening and mechanistic exploration to identify promising transformations before attempting them in the laboratory. This approach saves significant time and resources.
One strategy would involve computationally screening a library of potential reactants and catalysts for a desired transformation, such as a novel cyclization or functionalization reaction. High-throughput computational methods could be used to estimate reaction barriers for a large number of potential reactions, flagging the most promising candidates for more detailed DFT analysis.
Another key aspect of in silico design is the exploration of reaction mechanisms. For a proposed novel transformation, computational chemists can map out various plausible mechanistic pathways. This can uncover unexpected intermediates or transition states, and can help to explain or predict the formation of byproducts. For example, a computational study could investigate whether a reaction proceeds through a concerted or a stepwise mechanism, which has significant implications for the stereochemical outcome of the reaction.
Furthermore, computational models can be used to "tune" the reactivity of the substrate. By systematically modifying the structure of this compound in silico (e.g., by changing the ester groups or adding substituents to the ethyl chain) and calculating the effect on activation energies, researchers can design derivatives with enhanced reactivity or selectivity for a specific application.
Future Directions and Emerging Research Avenues for 1,3 Dimethyl 2 2 Cyanoethyl Propanedioate Chemistry
Exploration of Novel Catalytic Systems for Efficient Transformations
The synthesis and subsequent reactions of 1,3-Dimethyl 2-(2-cyanoethyl)propanedioate heavily rely on catalysis. Future research is directed towards discovering and optimizing catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods. Key areas of exploration include the development of both homogeneous and heterogeneous catalysts that can operate under milder conditions, reduce reaction times, and be easily recovered and recycled.
Research into bimetallic catalysts, such as those combining copper with other metals like iron or zinc, has shown promise in enhancing the catalytic performance for selective hydrogenation of related diesters like dimethyl malonate. For instance, studies on Cu/SiO2 catalysts have revealed that the interplay between different oxidation states of copper (Cu⁺ and Cu⁰) can significantly influence the selectivity towards desired products like 1,3-propanediol. Applying these principles to the transformation of this compound could lead to selective reductions of the ester or nitrile groups. Furthermore, the development of novel complexes, such as those based on cyano-substituted phthalocyanines, highlights a move towards catalysts that can facilitate specific conversions under mild conditions, a principle that could be adapted for transformations involving the cyanoethyl group.
Table 1: Potential Catalytic Systems for Transformations of this compound
| Catalyst Type | Potential Transformation | Advantages |
| Heterogeneous (e.g., Cu/SiO₂, Ni/ZrO₂) | Selective hydrogenation of ester or nitrile groups. | Recyclability, ease of separation, robustness. |
| Homogeneous (e.g., Organometallic complexes) | C-C bond formation, asymmetric synthesis. | High selectivity and activity, mild reaction conditions. |
| Bimetallic (e.g., Cu-Fe, Cu-Zn) | Enhanced selectivity and conversion in hydrogenation. | Synergistic effects between metals improving performance. |
| Phthalocyanine Complexes | Catalytic oxidation/reduction of the cyano group. | High activity under mild conditions, potential for photoredox catalysis. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for chemical synthesis. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and enhanced reproducibility. For reactions involving this compound, particularly those that are highly exothermic or involve hazardous reagents, flow systems provide a much safer operating environment by minimizing the volume of reactive material at any given time.
Automated synthesis platforms, which often utilize flow reactors, can accelerate the discovery and optimization of reaction conditions. These systems allow for high-throughput screening of catalysts, solvents, and temperatures, drastically reducing the time required for process development. The integration of this compound chemistry into these platforms would enable the rapid generation of derivative libraries for biological screening or materials science applications. The mechanization and automation of analytical procedures within flow systems can also provide real-time data on reaction progress and purity.
Table 2: Comparison of Batch vs. Flow Chemistry for Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Heat Transfer | Limited, potential for hot spots. | Excellent, high surface-area-to-volume ratio. |
| Mass Transfer | Often limited by stirring efficiency. | High, due to small reactor dimensions and efficient mixing. |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes. |
| Scalability | Challenging, often requires re-optimization. | Straightforward, by running the system for a longer duration. |
| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |
Expansion into Bio-inspired and Biocatalytic Synthetic Methodologies
The use of enzymes and whole-cell biocatalysts is a rapidly growing area in chemical synthesis, driven by the demand for greener and more selective processes. For this compound, biocatalysis offers intriguing possibilities. Enzymes such as lipases or esterases could be employed for the selective hydrolysis or transesterification of the dimethyl ester groups, potentially allowing for differentiation between the two ester functionalities under mild, aqueous conditions.
Furthermore, nitrile hydratases or nitrilases could be used to convert the cyano group into an amide or a carboxylic acid, respectively. These enzymatic transformations are known for their high chemo- and regioselectivity, often avoiding the harsh conditions and protecting group strategies required in traditional organic synthesis. Bio-inspired catalytic systems, which mimic the active sites of enzymes, are also being developed to perform these transformations with greater efficiency and broader substrate scope.
Development of Derivatization Pathways for High-Value Specialty Chemicals
The functional groups of this compound—the diester and the nitrile—serve as versatile handles for derivatization into a wide array of specialty chemicals. Future research will focus on developing efficient pathways to convert this core structure into molecules with applications in pharmaceuticals, agrochemicals, and materials science.
For example, hydrolysis of the nitrile group followed by reduction could lead to the formation of amino acids or diamines, which are valuable building blocks for polymers like polyamides and polyurethanes. The malonate ester moiety can be used in various C-C bond-forming reactions, such as alkylations and Knoevenagel condensations, to build molecular complexity. A simultaneous derivatization strategy, where multiple functional groups are modified in a single, efficient process, is an attractive approach for creating complex molecules from this platform chemical.
Table 3: Potential Derivatization Pathways and Applications
| Functional Group | Reaction | Resulting Product Class | Potential Application |
| Nitrile | Hydrolysis / Reduction | Amino acids, Amides | Pharmaceutical intermediates, monomers. |
| Diester | Reduction | Diols (e.g., 1,3-propanediol derivatives) | Monomers for polyesters (e.g., PTT). |
| Diester | Transesterification | Specialty esters | Solvents, plasticizers. |
| Active Methylene (B1212753) | Alkylation / Acylation | Substituted malonates | Fine chemical synthesis, drug discovery. |
| Entire Molecule | Cyclization Reactions | Heterocyclic compounds | Agrochemicals, pharmaceuticals. |
Advanced Spectroscopic Characterization Methods for Reaction Monitoring and Mechanistic Studies
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced, in-situ spectroscopic techniques are becoming indispensable tools for real-time reaction monitoring. For transformations involving this compound, methods like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can be used to track the concentration of reactants, intermediates, and products without the need for sampling.
These process analytical technologies (PAT) are particularly well-suited for integration into flow chemistry systems, providing continuous data that can be used for automated process control and optimization. For instance, monitoring the disappearance of the characteristic nitrile stretch in the IR spectrum can provide precise kinetics for its conversion. Similarly, NMR spectroscopy can elucidate the structure of transient intermediates, offering invaluable insights into the reaction pathway. These methods move beyond simple final product analysis to provide a detailed, time-resolved picture of the chemical transformation, facilitating the rational design of more efficient and selective catalysts and processes.
Q & A
Q. Table 1: Example Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 70°C |
| Solvent | Anhydrous DMF | Enhances enolate stability |
| Reaction Time | 6–8 hours | Prolonged time increases side products |
| Base | KOtBu | Efficient enolate formation |
| Reference : Adapted from malonate alkylation mechanisms . |
Basic: How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Look for ester methyl singlets (~3.7 ppm) and cyanoethyl protons (δ 2.5–3.0 ppm for CH₂ groups adjacent to CN).
- ¹³C NMR : Ester carbonyls (~165–170 ppm) and nitrile carbon (~115–120 ppm).
IR Spectroscopy : Strong C=O stretches (~1740 cm⁻¹) and nitrile absorption (~2240 cm⁻¹).
Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ groups).
Q. Table 2: Key Spectroscopic Signatures
Advanced: How to resolve contradictions in reaction yields reported across studies?
Methodological Answer:
Discrepancies often arise from:
- Impurity profiles : Use HPLC or GC-MS to identify side products (e.g., hydrolyzed or dimerized species).
- Reagent quality : Ensure acrylonitrile is free from stabilizers (e.g., hydroquinone), which inhibit reactivity.
- Moisture sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) and use molecular sieves.
Systematic troubleshooting :- Vary one parameter at a time (e.g., temperature gradient experiments).
- Compare kinetic data (e.g., reaction progress monitored by TLC or in situ IR).
Reference : Reaction condition dependency highlighted in malonate synthesis .
Advanced: What strategies mitigate degradation during storage?
Methodological Answer:
- Stability under storage :
- Temperature : Store at –20°C in amber vials to prevent thermal/photo-degradation.
- Moisture control : Use desiccants (silica gel) in sealed containers.
- Solvent choice : Dissolve in dry DCM or acetonitrile for long-term stability.
- Analytical monitoring : Periodically check via TLC or NMR for ester hydrolysis or nitrile oxidation.
Reference : Best practices for ester stability from parenteral drug product guidelines .
Advanced: How does the cyanoethyl group influence reactivity in further derivatization?
Methodological Answer:
The electron-withdrawing cyano group:
- Enhances electrophilicity : Facilitates nucleophilic attack at the α-carbon for Knoevenagel condensations.
- Participates in cycloadditions : Reacts with azides (Huisgen reaction) under Cu catalysis.
- Reductive transformations : Hydrogenation of the nitrile to an amine (using Ra-Ni or Pd/C).
Q. Table 3: Example Derivatization Reactions
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Knoevenagel | Aldehyde, piperidine catalyst | α,β-unsaturated esters |
| Huisgen Cycloaddition | NaN₃, Cu(I) | Triazole-containing analogs |
| Hydrogenation | H₂, Ra-Ni | Amine-functionalized derivatives |
| Reference : Reactivity patterns of cyano groups in analogous compounds . |
Basic: What analytical workflows validate purity for pharmacological studies?
Methodological Answer:
Chromatography :
- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm.
- GC-MS : For volatile impurities (e.g., residual solvents).
Elemental Analysis : Confirm C, H, N, O percentages match theoretical values.
Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds.
Reference : Analytical protocols for drug intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
